ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide is a chemical compound with the molecular formula C18H34IN2+. It is known for its applications in various fields of life sciences research .
Preparation Methods
The preparation of ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide involves synthetic routes that typically include the reaction of ethyldimethylamine with 4-(p-ethyldimethylammoniophenyl)butyl iodide under controlled conditions. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
Chemical Reactions Analysis
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is employed in biological studies to understand cellular processes and interactions.
Industry: The compound is used in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide involves its interaction with molecular targets within cells. It can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide can be compared with other similar compounds such as:
- AMMONIUM, (4-(p-METHYLDIMETHYLAMMONIOPHENYL)BUTYL)METHYLDIMETHYL-, DIIODIDE
- AMMONIUM, (4-(p-PROPYLDIMETHYLAMMONIOPHENYL)BUTYL)PROPYLDIMETHYL-, DIIODIDE These compounds share similar structural features but differ in the length and type of alkyl groups attached to the ammonium ion. The uniqueness of this compound lies in its specific ethyl groups, which can influence its chemical properties and reactivity .
Properties
CAS No. |
63981-94-2 |
---|---|
Molecular Formula |
C18H34I2N2 |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C18H34N2.2HI/c1-7-19(3,4)16-10-9-11-17-12-14-18(15-13-17)20(5,6)8-2;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YFSZIWUTVIASLF-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.